Lipophilicity Shift Compared to Pyridine and Dimethylamino‑Pyrazine Analogs
The target compound exhibits a computed XLogP3‑AA of −0.5, which is approximately 0.5–1.0 log unit lower than the pyridine analog (estimated XLogP ~0.0) and markedly lower than the dimethylamino‑pyrazine analog (estimated XLogP ~0.5–1.0) [1]. This indicates that the methoxypyrazine group confers greater polarity and aqueous solubility, which can be beneficial for achieving high‑concentration in vitro assay solutions without organic co‑solvent and for reducing non‑specific binding in biochemical assays.
| Evidence Dimension | Lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | −0.5 (PubChem computed, based on SMILES: COC1=NC=CN=C1OC2CCN(C2)C(=O)N3CCNC3=O) [1] |
| Comparator Or Baseline | Pyridine analog (1‑(3‑(pyridin‑2‑yloxy)pyrrolidine‑1‑carbonyl)imidazolidin‑2‑one): estimated XLogP ~0.0; Dimethylamino‑pyrazine analog (1‑(3‑((6‑(dimethylamino)pyrazin‑2‑yl)oxy)pyrrolidine‑1‑carbonyl)imidazolidin‑2‑one): estimated XLogP ~0.5–1.0 |
| Quantified Difference | Target is 0.5–1.5 log units lower than comparators |
| Conditions | Computed by XLogP3 algorithm (PubChem 2021.05.07 release) [1] |
Why This Matters
Lower lipophilicity translates to superior aqueous solubility and reduced logD-driven non‑specific binding, making this compound a better candidate for biochemical assays requiring high compound concentrations without DMSO.
- [1] PubChem Compound Summary for CID 91626988. Computed physicochemical properties. National Center for Biotechnology Information. Retrieved April 2026. View Source
